N-[(3,5-dichlorophenyl)methyl]hydroxylamine
Description
BenchChem offers high-quality N-[(3,5-dichlorophenyl)methyl]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,5-dichlorophenyl)methyl]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKHQMHSQJUFKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Solubility of N-(3,5-dichlorobenzyl)hydroxylamine in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to purification and route of administration. This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(3,5-dichlorobenzyl)hydroxylamine in organic solvents. In the absence of extensive published experimental data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive assessment based on physicochemical properties, and a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of N-(3,5-dichlorobenzyl)hydroxylamine and related compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an API like N-(3,5-dichlorobenzyl)hydroxylamine, its solubility profile in various organic solvents is paramount for several stages of the drug development lifecycle:
-
Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or purification of the API.
-
Formulation Development: The ability to dissolve the API in a suitable solvent is fundamental to creating liquid dosage forms, such as injectables or oral solutions. Even for solid dosage forms, understanding solubility is key to predicting dissolution rates and subsequent bioavailability.
-
Preclinical and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the API's solubility, ensuring homogeneous and accurate dosing.
Given the importance of this parameter, a thorough characterization of the solubility of N-(3,5-dichlorobenzyl)hydroxylamine is not just a perfunctory exercise but a foundational step in its journey from a promising molecule to a potential therapeutic agent.
Physicochemical Properties and Predicted Solubility Profile of N-(3,5-dichlorobenzyl)hydroxylamine
Molecular Structure and Properties
-
Molecular Weight: 192.04 g/mol [1]
-
Structure:
The structure consists of a 3,5-dichlorobenzyl group attached to a hydroxylamine moiety.
-
Predicted Lipophilicity (XlogP): 2.1[2]
The predicted XlogP value of 2.1 suggests that N-(3,5-dichlorobenzyl)hydroxylamine is moderately lipophilic.[3][4][5] This indicates a higher affinity for organic solvents compared to water. A positive logP value signifies that the compound is more soluble in a lipid-like environment (such as octanol) than in an aqueous one.[4]
Qualitative Solubility Prediction
Based on the principle of "like dissolves like," we can infer the probable solubility of N-(3,5-dichlorobenzyl)hydroxylamine in various classes of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of the hydroxylamine group (-NH-OH) allows for hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in alcohols. Hydroxylamine itself and its salts are known to be soluble in polar solvents like water, ethanol, and methanol.[6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar hydroxylamine portion of the molecule. Benzylamine, a related compound, is very soluble in acetone.[8][9]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The dichlorobenzyl group is nonpolar and will contribute to solubility in nonpolar solvents. 1,4-Dichlorobenzene, for instance, is soluble in benzene and other nonpolar organic solvents.[10][11] However, the polar hydroxylamine group will likely limit the overall solubility in highly nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Given the presence of two chlorine atoms on the benzene ring, good solubility is anticipated in chlorinated solvents due to favorable dipole-dipole interactions. 1,4-Dichlorobenzene is soluble in chloroform.[10][11]
The interplay between the polar hydroxylamine group and the nonpolar dichlorobenzyl group will ultimately determine the precise solubility in a given solvent.
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[12][13][14]
Materials and Equipment
-
N-(3,5-dichlorobenzyl)hydroxylamine (solid)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Detailed Protocol
-
Preparation of Samples:
-
Accurately weigh an excess amount of N-(3,5-dichlorobenzyl)hydroxylamine into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the selected organic solvent.
-
Prepare samples in triplicate for each solvent to ensure the reliability of the results.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[14]
-
-
Phase Separation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials.
-
Carefully withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.
-
-
Analysis:
-
Prepare a series of standard solutions of N-(3,5-dichlorobenzyl)hydroxylamine of known concentrations in the solvent of interest.
-
Develop and validate an HPLC method for the quantitative analysis of N-(3,5-dichlorobenzyl)hydroxylamine.
-
Analyze the standard solutions to generate a calibration curve.
-
Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solutions by HPLC.
-
-
Data Interpretation:
-
Using the calibration curve, determine the concentration of N-(3,5-dichlorobenzyl)hydroxylamine in the diluted sample solutions.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Experimentally Determined Solubility of N-(3,5-dichlorobenzyl)hydroxylamine at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Ethanol | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | [Experimental Value] | [Calculated Value] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | |
| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] | |
| Chlorinated | Dichloromethane | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders for experimentally determined data.
The results from this table will provide a quantitative basis for solvent selection in various applications. For instance, solvents with high solubility would be ideal for creating concentrated stock solutions for in vitro screening, while a solvent that provides moderate solubility might be suitable for controlled crystallization processes.
Conclusion
While direct, published solubility data for N-(3,5-dichlorobenzyl)hydroxylamine is currently scarce, a combination of theoretical prediction based on its physicochemical properties and a robust experimental methodology provides a clear path to understanding its solubility profile. The moderate lipophilicity suggested by its predicted XlogP, along with the presence of both polar and nonpolar moieties, indicates a nuanced solubility behavior across different classes of organic solvents. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for researchers to generate the critical solubility data needed to advance the development of N-(3,5-dichlorobenzyl)hydroxylamine as a potential therapeutic agent. The systematic determination and application of this data are indispensable for informed decision-making in synthesis, formulation, and preclinical evaluation.
References
Sources
- 1. 755740-10-4|O-(3,5-Dichlorobenzyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - N-[(3,5-dichlorophenyl)methyl]hydroxylamine (C7H7Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. dissolutiontech.com [dissolutiontech.com]
Engineering Metabolic Resiliency: A Technical Guide to Chlorinated N-Benzylhydroxylamine Analogs
Executive Summary
N-benzylhydroxylamine (NBHA) and its derivatives are highly valued in medicinal chemistry. They serve as potent aldehyde scavengers, spin traps for reactive oxygen species (ROS), and core pharmacophores in advanced kinase inhibitors[1][2]. However, the free hydroxylamine moiety presents a significant pharmacokinetic liability, as it is highly susceptible to rapid Phase I oxidation and Phase II conjugation.
As a Senior Application Scientist, I have structured this technical guide to dissect the metabolic vulnerabilities of the N-benzylhydroxylamine scaffold. We will explore how targeted bioisosteric modifications—specifically aromatic chlorination—can sterically and electronically shield the vulnerable nitrogen lone pair, dramatically extending the in vitro half-life (
The Pharmacological Utility & Metabolic Liability of N-Benzylhydroxylamines
N-benzylhydroxylamines are uniquely positioned in drug design due to their ability to form stable complexes with reactive electrophiles and their structural mimicry of transition states in kinase active sites. For instance, the NBHA group has been successfully integrated into type-II kinase inhibitors targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver of necroptosis and systemic inflammatory response syndrome (SIRS)[3][4].
Despite their target affinity, unsubstituted N-benzylhydroxylamines suffer from rapid hepatic clearance. The primary metabolic pathways include:
-
N-Oxidation: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes rapidly oxidize the hydroxylamine to a nitrone. Further oxidation can yield metabolic intermediate complexes (MICs) that tightly coordinate to the CYP heme iron, irreversibly inactivating the enzyme[5].
-
Reduction: Hepatic reductases can cleave the N-O bond, yielding primary or secondary amines.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) readily conjugate the free -OH group, tagging the molecule for rapid biliary or renal excretion.
Primary metabolic pathways and biotransformation of chlorinated N-benzylhydroxylamine analogs.
Structural Optimization: The Kinetics of Chlorination
To mitigate these metabolic liabilities, medicinal chemists employ aromatic halogenation. Chlorination of the benzyl ring—particularly at the ortho positions—exerts a profound protective effect through two distinct mechanisms:
-
Steric Hindrance: An ortho-chlorine atom (van der Waals radius ~1.75 Å) physically blocks the access of the bulky CYP450/FMO active site to the hydroxylamine nitrogen. This steric shield drastically reduces the rate of nitrone formation.
-
Electronic Modulation: Chlorine is electron-withdrawing via induction (-I effect). This pulls electron density away from the nitrogen lone pair, lowering its pKa and increasing the oxidation potential, making the molecule less susceptible to single-electron oxidation events.
The table below summarizes the quantitative impact of chlorination on the metabolic stability of NBHA analogs in Human Liver Microsomes (HLM), synthesizing structure-activity relationship (SAR) trends observed during the optimization of RIPK1 inhibitors and antioxidant scaffolds[3][4].
| Compound | Substitution Pattern | HLM | Intrinsic Clearance ( | Primary Metabolic Fate |
| N-benzylhydroxylamine | Unsubstituted | < 15.0 | > 90.0 | Rapid N-oxidation (Nitrone) |
| 4-Chloro-NBHA | para-Cl | 28.4 | 48.8 | N-oxidation / Glucuronidation |
| 2-Chloro-NBHA | ortho-Cl | 45.2 | 30.6 | Glucuronidation |
| 2,6-Dichloro-NBHA | di-ortho-Cl | > 120.0 | < 5.0 | Metabolically Stable |
Data Summary: Di-ortho chlorination provides optimal shielding, shifting the
Self-Validating Protocol: Microsomal Stability Assay
To accurately quantify the metabolic stability of chlorinated NBHA analogs, a robust, self-validating in vitro assay is required. The following protocol utilizes Human Liver Microsomes (HLM) and is designed with internal causality checks to ensure data integrity.
Assay Rationale & Causality
-
Protein Concentration (0.5 mg/mL): Maintained low to ensure linear enzyme kinetics and minimize non-specific protein binding, which can artificially inflate the apparent half-life.
-
Minus-NADPH Control: A parallel incubation lacking NADPH. Causality: NADPH is the obligate cofactor for CYP/FMO enzymes. If the compound degrades in the absence of NADPH, clearance is driven by non-CYP mechanisms (e.g., chemical instability or esterase activity).
-
Reference Compounds: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel. Causality: This validates the metabolic competence of the specific microsome lot used.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl
. Reasoning: Mimics physiological pH and provides Mg , a necessary cofactor for optimal CYP450 function. -
Dilute HLM stock to a working concentration of 0.5 mg/mL in the phosphate buffer.
-
Prepare a 10 mM stock of the chlorinated NBHA analog in DMSO. Dilute to a 1
M final assay concentration (ensure final DMSO concentration is 0.1% to prevent enzyme inhibition).
Step 2: Pre-Incubation
-
Aliquot 190
L of the HLM/compound mixture into a 96-well plate. -
Pre-incubate the plate at 37°C for 5 minutes with orbital shaking. Reasoning: Ensures thermal equilibrium is reached before the reaction begins, preventing kinetic lag phases.
Step 3: Reaction Initiation
-
Initiate the reaction by adding 10
L of a 20 mM NADPH regenerating system (final concentration 1 mM) to the test wells. -
For the negative control (-NADPH), add 10
L of blank phosphate buffer instead. -
Reasoning: Adding the obligate cofactor last ensures the metabolic reaction starts precisely at
.
Step 4: Time-Course Quenching
-
At specific time points (
= 0, 5, 15, 30, and 60 minutes), transfer 20 L of the reaction mixture into 60 L of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). -
Reasoning: Cold acetonitrile instantly denatures the microsomal proteins, completely halting enzymatic activity. The IS corrects for any volumetric pipetting errors and matrix ionization effects during downstream mass spectrometry.
Step 5: Sample Processing & LC-MS/MS Analysis
-
Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Calculate the
and based on the natural log of the percentage of compound remaining versus time.
Step-by-step self-validating workflow for the in vitro liver microsomal stability assay.
Conclusion
The N-benzylhydroxylamine pharmacophore is a powerful tool in drug discovery, but its inherent metabolic instability requires rigorous structural optimization. As demonstrated, strategic chlorination—particularly di-ortho substitution—provides both steric shielding and electronic deactivation, effectively protecting the vulnerable nitrogen lone pair from CYP450 and FMO-mediated oxidation. By employing the self-validating microsomal stability workflow detailed above, drug development professionals can systematically quantify these improvements, ensuring that only the most metabolically resilient analogs advance to in vivo pharmacokinetic studies.
References
1.[5] Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed (NIH). 2.[3] Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome. ResearchGate. 3.[1] The concept of “aldehyde load” as demonstrated by neuroprotection with hydroxylamines. Northwestern University. 4.[4] Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. PubMed Central (NIH). 5.[2] Acrolein scavengers, cysteamine and N-benzylhydroxylamine, reduces the mouse liver damage after acetaminophen overdose. PubMed Central (NIH).
Sources
- 1. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 2. Acrolein scavengers, cysteamine and N-benzylhydroxylamine, reduces the mouse liver damage after acetaminophen overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Art of Nitrone Synthesis: A Detailed Guide to Utilizing N-(3,5-dichlorobenzyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile Nitrone Moiety
Nitrones, characterized by the R¹R²C=N⁺(O⁻)R³ functional group, are a cornerstone of modern organic chemistry and chemical biology. Their unique electronic structure, a 1,3-dipole, renders them exceptionally versatile as intermediates in the synthesis of complex nitrogen-containing heterocycles through [3+2] cycloaddition reactions.[1][2] This reactivity has been harnessed in the total synthesis of numerous natural products and pharmacologically active molecules.[3]
Furthermore, nitrones are renowned for their role as "spin traps." In this capacity, they react with transient, highly reactive free radicals to form more stable nitroxide radicals, which can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.[4][5][6] This has made nitrones indispensable tools for studying oxidative stress and the role of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various disease pathologies, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7][8]
This application note provides a comprehensive guide to the synthesis of nitrones using N-(3,5-dichlorobenzyl)hydroxylamine as a key precursor. The presence of the 3,5-dichlorobenzyl group can impart unique properties to the resulting nitrones, potentially influencing their stability, reactivity, and biological activity. We will delve into the synthesis of the hydroxylamine precursor, provide detailed protocols for nitrone formation, discuss characterization techniques, and explore the potential applications of these novel compounds.
Precursor Synthesis: Preparation of N-(3,5-dichlorobenzyl)hydroxylamine
Reaction Scheme:
Caption: Workflow for the synthesis of N-(3,5-dichlorobenzyl)hydroxylamine.
Experimental Protocol: Synthesis of N-(3,5-dichlorobenzyl)hydroxylamine
Materials:
-
3,5-Dichlorobenzyl chloride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (or other suitable base)
-
Ethanol
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)
Procedure:
-
Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in water. Cool the solution in an ice bath and slowly add a solution of sodium bicarbonate in water with stirring until the effervescence ceases. This in situ generation of the free hydroxylamine is crucial for the subsequent reaction. An excess of hydroxylamine is typically used to minimize the formation of the corresponding dialkylated product.
-
Reaction: To the aqueous solution of hydroxylamine, add a solution of 3,5-dichlorobenzyl chloride in ethanol. The use of a biphasic solvent system or a phase-transfer catalyst may be beneficial.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or another suitable organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(3,5-dichlorobenzyl)hydroxylamine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[9]
Disclaimer: This is a generalized protocol and may require optimization of reaction conditions such as temperature, reaction time, solvent system, and base for optimal yield and purity.
Core Directive: Synthesis of Nitrones from N-(3,5-dichlorobenzyl)hydroxylamine
The most common and straightforward method for synthesizing nitrones is the condensation of an N-substituted hydroxylamine with an aldehyde or a ketone.[2] This reaction is typically acid- or base-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration.
Reaction Mechanism:
Caption: Generalized mechanism for nitrone synthesis via condensation.
Experimental Protocol: General Procedure for Nitrone Synthesis
This protocol describes a general method for the condensation of N-(3,5-dichlorobenzyl)hydroxylamine with an aldehyde.
Materials:
-
N-(3,5-dichlorobenzyl)hydroxylamine
-
Aldehyde (e.g., benzaldehyde, substituted benzaldehydes, or aliphatic aldehydes)
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (catalytic amount, optional)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(3,5-dichlorobenzyl)hydroxylamine (1 equivalent) in anhydrous ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1 to 1.1 equivalents).
-
Catalysis (Optional): A catalytic amount of glacial acetic acid (e.g., 1-2 drops) can be added to facilitate the reaction, although it is often not necessary.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Reaction times can range from a few hours to overnight.
-
Isolation and Purification: Upon completion, the nitrone product may precipitate from the solution upon cooling. If so, collect the crystals by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude nitrone can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) or by column chromatography on silica gel.[10][11]
Table 1: Representative Reaction Conditions for Nitrone Synthesis
| Aldehyde | Solvent | Temperature | Reaction Time (Approx.) | Purification Method |
| Benzaldehyde | Ethanol | Room Temp. | 4-6 hours | Recrystallization |
| 4-Nitrobenzaldehyde | Methanol | 50 °C | 2-3 hours | Recrystallization |
| 4-Methoxybenzaldehyde | Ethanol | Room Temp. | 6-8 hours | Column Chromatography |
| Heptanal | Ethanol | Room Temp. | 12-16 hours | Column Chromatography |
Scientific Integrity: Characterization of Synthesized Nitrones
Thorough characterization is essential to confirm the structure and purity of the synthesized nitrones. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the nitrone carbon (the α-proton) typically appears as a singlet in the range of 7.0-8.5 ppm for aldonitrones. The benzylic protons of the N-(3,5-dichlorobenzyl) group will appear as a singlet around 4.5-5.5 ppm. The aromatic protons will show characteristic splitting patterns.[12][13][14]
-
¹³C NMR: The carbon of the C=N⁺-O⁻ group is a key diagnostic signal and typically appears in the range of 130-150 ppm.[12][15][16]
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=N stretching vibration is typically observed in the region of 1550-1650 cm⁻¹.
-
The N-O stretching vibration usually appears in the 1170-1250 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the synthesized nitrone and to analyze its fragmentation pattern, which can provide further structural information.
-
Table 2: Expected Spectroscopic Data for a Representative Nitrone
(C-(4-methoxyphenyl)-N-(3,5-dichlorobenzyl)nitrone)
| Technique | Characteristic Signal/Peak |
| ¹H NMR | ~8.0-8.2 ppm (s, 1H, -CH=N-), ~7.0-7.8 ppm (m, aromatic H), ~5.0 ppm (s, 2H, -CH₂-Ar), ~3.8 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | ~160 ppm (C-OCH₃), ~135-145 ppm (C=N), ~120-135 ppm (aromatic C), ~70 ppm (-CH₂-), ~55 ppm (-OCH₃) |
| IR | ~1600 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (N-O stretch), ~1100 cm⁻¹ (C-O stretch) |
| MS (ESI) | [M+H]⁺ corresponding to the calculated molecular weight. |
Authoritative Grounding: Applications of Dichlorobenzyl-Substituted Nitrones
The synthesized nitrones, bearing the 3,5-dichlorobenzyl moiety, are valuable compounds with a range of potential applications in research and development.
Spin Trapping Agents in Biological Systems
The primary application of many nitrones is as spin traps for the detection and identification of reactive free radicals. The dichlorophenyl group may influence the lipophilicity of the nitrone, potentially affecting its ability to penetrate cell membranes and trap intracellular radicals. These nitrones can be employed in studies of oxidative stress-related diseases to identify the specific free radicals involved in the pathogenic process.[4][5]
Caption: Workflow for using nitrones as spin traps in biological studies.
Intermediates in 1,3-Dipolar Cycloaddition Reactions
Nitrones are powerful 1,3-dipoles that readily undergo cycloaddition reactions with a wide range of dipolarophiles (e.g., alkenes, alkynes) to afford five-membered heterocyclic rings, such as isoxazolidines and isoxazolines.[1][2][3][17][18] These heterocycles are prevalent scaffolds in many natural products and pharmaceuticals. The electron-withdrawing nature of the dichlorobenzyl group may influence the reactivity and regioselectivity of the cycloaddition reaction.
Caption: General scheme of a 1,3-dipolar cycloaddition reaction involving a nitrone.
Building Blocks in Drug Discovery
The resulting nitrones and their cycloadducts can serve as a library of novel compounds for screening in various drug discovery programs. The dichlorophenyl motif is present in several approved drugs, and its incorporation into the nitrone structure could lead to compounds with interesting pharmacological profiles, including potential anticancer, anti-inflammatory, or antimicrobial activities.
References
- Halliwell, B., & Gutteridge, J. M. C. (1999). Free Radicals in Biology and Medicine. Oxford University Press.
- Floyd, R. A. (1999). Antioxidants, oxidative stress, and degenerative neurological disorders. Proceedings of the Society for Experimental Biology and Medicine, 222(3), 236-245.
- Torssell, K. B. G. (1988).
- Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
- Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31-40.
- Beckman, J. S., & Koppenol, W. H. (1996). Nitric oxide, superoxide, and peroxynitrite: the good, the bad, and the ugly. American Journal of Physiology-Cell Physiology, 271(5), C1424-C1437.
- Murahashi, S. I., & Shiota, T. (1990). Tungstate-catalyzed oxidation of secondary amines to nitrones. α-Substitution of secondary amines via nitrones. The Journal of Organic Chemistry, 55(26), 758-762.
- Buettner, G. R. (1987). Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.
- Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-dipolar cycloaddition reactions. Chemical Reviews, 98(2), 863-909.
- Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of nitrones. Chemical Reviews, 105(7), 2765-2810.
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. John Wiley & Sons.
- Perrin, D. D., & Armarego, W. L. F. (2013).
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
- Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. Wiley.
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- Kürti, L., & Czakó, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
- Lambert, J. B., & Mazzola, E. P. (2004). Nuclear magnetic resonance spectroscopy: an introduction to principles, applications, and experimental methods. Pearson Prentice Hall.
- Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier.
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- Hornak, J. P. (1997). The basics of NMR. Rochester Institute of Technology.
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1,3-dipolar cycloaddition using N-(3,5-dichlorobenzyl) nitrones
Application Note: High-Efficiency Synthesis of Bioactive Isoxazolidines via 1,3-Dipolar Cycloaddition of N-(3,5-Dichlorobenzyl) Nitrones
Introduction & Strategic Significance
The 1,3-dipolar cycloaddition (1,3-DC) of nitrones with alkenes is the premier method for constructing isoxazolidine rings—saturated five-membered heterocycles that serve as masked
This guide focuses on a specific, high-value subclass:
Why this specific dipole?
-
Metabolic Stability: The 3,5-dichloro substitution pattern on the benzyl group blocks common metabolic oxidation sites (para-position) and increases lipophilicity (
), enhancing membrane permeability for drug candidates. -
Electronic Modulation: The electron-withdrawing nature of the dichlorophenyl ring lowers the Highest Occupied Molecular Orbital (HOMO) of the nitrone. This modulation can accelerate reactivity with electron-rich dipolarophiles (inverse electron demand) while maintaining high reactivity with electron-deficient partners (normal electron demand) due to the reduced steric bulk compared to tert-butyl groups.
-
Bioactivity: The resulting
-(3,5-dichlorobenzyl) isoxazolidines are direct precursors to bioactive nucleoside analogues and antifungal agents.
Reaction Mechanism & Stereocontrol
The reaction proceeds via a concerted, thermally allowed
Key Mechanistic Features:
-
Regioselectivity: For monosubstituted alkenes (e.g., styrene, acrylates), the oxygen of the nitrone typically attacks the more substituted carbon (or the carbon with the electron-withdrawing group), yielding the 5-substituted isoxazolidine.
-
Stereoselectivity:
-benzyl nitrones generally favor the endo transition state with cyclic dipolarophiles (like maleimides) due to secondary orbital interactions, while acyclic alkenes may yield mixtures depending on steric repulsion.
Figure 1: Reaction pathway from nitrone generation to isoxazolidine formation and potential derivatization.[4][5]
Experimental Protocols
Phase 1: Synthesis of the Precursor ( -(3,5-Dichlorobenzyl)hydroxylamine)
Prerequisite: Commercial N-(3,5-dichlorobenzyl)hydroxylamine is expensive. In-house synthesis is recommended for scale.
Reagents: 3,5-Dichlorobenzaldehyde, Hydroxylamine hydrochloride (
-
Oxime Formation:
-
Dissolve 3,5-dichlorobenzaldehyde (10 mmol) in Methanol (30 mL).
-
Add
(12 mmol) and Sodium Acetate (15 mmol). -
Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Evaporate solvent, partition between water/EtOAc, dry (
), and concentrate to yield the oxime (typically quantitative).
-
-
Reduction to Hydroxylamine:
-
Dissolve the crude oxime (10 mmol) in Methanol (40 mL).
-
Add a trace of Methyl Orange indicator.
-
Add
(15 mmol) in portions. -
Maintain pH ~3-4 by dropwise addition of glacial Acetic Acid (solution should remain pink/red).
-
Stir for 4–6 hours.
-
Workup: Basify with NaOH (2M) to pH >9. Extract with DCM (
mL). Dry and concentrate. -
Note: The product is an oil or low-melting solid. Store under Argon at -20°C.
-
Phase 2: Synthesis of the -(3,5-Dichlorobenzyl) Nitrone
Reagents:
-
Dissolve
-(3,5-dichlorobenzyl)hydroxylamine (1.0 equiv) and the target Aldehyde (1.05 equiv) in anhydrous DCM (0.5 M concentration). -
Add anhydrous
(2.0 equiv) to scavenge water and drive the equilibrium. -
Stir at RT for 12 hours.
-
Filter off
and evaporate the solvent. -
Purification: Recrystallize from Et2O/Hexane or use flash chromatography (DCM/MeOH) if necessary. Most nitrones precipitate as stable solids.
Phase 3: 1,3-Dipolar Cycloaddition (General Protocol)
Method A: Thermal Cycloaddition (Standard)
-
Substrate:
-phenylmaleimide (highly reactive) or Methyl Acrylate. -
Solvent: Toluene (anhydrous).
-
Dissolve Nitrone (1.0 mmol) and Dipolarophile (1.2 mmol) in Toluene (5 mL).
-
Heat to reflux (
C) under atmosphere. -
Monitor by TLC (disappearance of nitrone).[3] Reaction time: 2–12 hours.
-
Evaporate Toluene under reduced pressure.
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Microwave-Assisted (Green/Fast)
-
Solvent: Ethanol or Solvent-free.
-
Combine Nitrone (1.0 mmol) and Dipolarophile (1.5 mmol) in a microwave vial.
-
Add Ethanol (2 mL) or mix neat if liquid.
-
Irradiate at
C for 15–30 minutes (Power: 150W). -
Direct concentration and purification.
Data & Optimization Guide
Table 1: Substrate Scope and Optimization (Representative Data)
| Entry | Dipolarophile | Method | Time | Yield (%) | Endo:Exo Ratio | Notes |
| 1 | Thermal (Toluene) | 4 h | 92% | >95:5 | Excellent endo selectivity due to secondary orbital overlap. | |
| 2 | MW (EtOH, | 20 min | 89% | >95:5 | Rapid synthesis; green solvent. | |
| 3 | Methyl Acrylate | Thermal (Toluene) | 12 h | 78% | 70:30 | Mixture of isomers; requires chromatographic separation. |
| 4 | Styrene | Thermal (Xylene) | 24 h | 65% | 60:40 | Slower reaction due to electronic neutrality; requires higher temp. |
| 5 | Dimethyl Acetylenedicarboxylate | Thermal (Toluene) | 6 h | 85% | N/A | Yields Isoxazoline (unsaturated ring). |
Characterization Checklist:
-
H NMR: Look for the disappearance of the nitrone CH=N proton (
7.0–8.0 ppm) and appearance of the isoxazolidine ring protons ( 3.5–5.0 ppm). -
Diastereotopy: The benzylic
protons of the 3,5-dichlorobenzyl group will appear as an AB quartet in the cycloadduct due to the adjacent chiral center formed at the nitrogen.
Troubleshooting & Critical Parameters
-
Nitrone Instability: If the nitrone hydrolyzes on silica gel during purification, deactivate the silica with 1% Triethylamine or use neutral alumina.
-
Slow Reaction: For electron-rich alkenes (e.g., vinyl ethers), the reaction with the electron-deficient nitrone might be sluggish. Add a Lewis Acid catalyst (
or , 10 mol%) to activate the dipole. -
Regioselectivity Issues: In reactions with terminal alkenes, if a mixture of 4-substituted and 5-substituted isoxazolidines forms, lower the temperature and increase reaction time to favor the thermodynamic product (usually 5-substituted).
References
-
Synthesis of N-Benzyl Nitrones: Dondoni, A., et al. "Synthesis of N-Benzyl Nitrones."Journal of Organic Chemistry.
-
Biological Activity of Isoxazolidines: Confalone, P. N., & Huie, E. M.[1][2][6] "The [3 + 2] Nitrone–Olefin Cycloaddition Reaction."Organic Reactions.
-
Green Synthesis (Microwave/Solvent-Free): Vadalà, M., et al. "Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics."Molecules, 2024.
-
Synthesis of 3,5-Dichlorobenzyl Precursors: General procedure for N-alkylation and reductive amination involving 3,5-dichlorobenzaldehyde.
Sources
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- 5. Research Journal of Chemical Sciences : Synthesis, Characterization and 1, 3-Dipolar Cycloaddition of Novel Sugar-Derived Nitrones with N-Arylmaleimides - ISCA [isca.me]
- 6. researchgate.net [researchgate.net]
Catalytic Oxidation of N-(3,5-Dichlorobenzyl)hydroxylamine to Nitrones: An Application Note and Protocol
Abstract
This document provides a comprehensive technical guide for the catalytic oxidation of N-(3,e5-dichlorobenzyl)hydroxylamine to its corresponding nitrone. Nitrones are valuable synthetic intermediates, particularly in the fields of medicinal chemistry and materials science, due to their utility as 1,3-dipoles in cycloaddition reactions for the construction of complex heterocyclic scaffolds.[1][2][3] This guide details the underlying chemical principles, compares various catalytic systems, provides a step-by-step experimental protocol, and outlines essential safety and characterization techniques. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of Nitrone Synthesis
Nitrones are a class of organic compounds characterized by the N-oxide of an imine functional group. Their synthetic versatility stems from their 1,3-dipolar nature, which allows them to readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles to furnish five-membered heterocyclic rings like isoxazolidines.[2][4] These heterocyclic motifs are prevalent in numerous biologically active molecules and natural products. The specific target of this guide, N-(3,5-dichlorobenzyl)nitrone, is of particular interest due to the presence of the dichlorobenzyl moiety, which can impart unique pharmacological properties or serve as a handle for further chemical modification.
The oxidation of N,N-disubstituted hydroxylamines represents one of the most direct and efficient methods for nitrone synthesis.[1][5][6] This transformation can be achieved using various oxidizing agents, with catalytic methods being particularly attractive due to their efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric oxidants.[5]
Mechanistic Insights into Hydroxylamine Oxidation
The catalytic oxidation of a secondary hydroxylamine, such as N-(3,5-dichlorobenzyl)hydroxylamine, to a nitrone generally proceeds through a two-step process. The initial step involves the oxidation of the hydroxylamine to a transient N-oxide intermediate.[7][8] This is followed by a rapid dehydration or elimination step to yield the stable nitrone product.[7][8]
Several catalytic systems have been developed to facilitate this transformation, often employing a metal catalyst and a terminal oxidant. The catalyst's role is to activate the oxidant and facilitate the oxygen transfer to the nitrogen atom of the hydroxylamine.
Diagram: Generalized Mechanism of Catalytic Hydroxylamine Oxidation
Caption: Generalized reaction pathway for the catalytic oxidation of a hydroxylamine to a nitrone.
Comparison of Catalytic Systems
A variety of catalytic systems have been reported for the oxidation of hydroxylamines. The choice of catalyst and oxidant can significantly impact reaction efficiency, selectivity, and substrate scope. Below is a comparison of commonly employed systems.
| Catalyst System | Oxidant | Advantages | Disadvantages |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | High efficiency, mild conditions.[7][8] | Rhenium is a precious and expensive metal. |
| Tungstate Salts (e.g., Na₂WO₄) | Hydrogen Peroxide (H₂O₂) | Effective for certain amines and hydroxylamines. | Can have limited substrate scope.[7] |
| Selenium Dioxide (SeO₂) | Hydrogen Peroxide (H₂O₂) | Catalyzes the reaction. | Yields are not consistently high; selenium compounds are toxic.[7] |
| Copper Salts (e.g., Cu²⁺) | Air/Oxygen | Utilizes a readily available and inexpensive oxidant.[5][9] | Can sometimes lead to over-oxidation or side products.[9] |
| Metal-Free (e.g., Oxone®) | Oxone® | Avoids the use of heavy metals, environmentally benign.[10] | May require specific biphasic solvent systems.[10] |
For the synthesis of N-(3,5-dichlorobenzyl)nitrone, a system utilizing a metal catalyst like MTO with hydrogen peroxide often provides high yields and clean reactions. However, for greener and more cost-effective approaches, metal-free options or catalysis with more abundant metals like copper are worth considering.
Experimental Protocol: Catalytic Oxidation using Hydrogen Peroxide
This protocol provides a general procedure for the catalytic oxidation of N-(3,5-dichlorobenzyl)hydroxylamine. It is recommended to perform small-scale trials to optimize reaction conditions for the specific catalytic system chosen.
Materials and Reagents
-
N-(3,5-dichlorobenzyl)hydroxylamine
-
Selected Catalyst (e.g., Methyltrioxorhenium (MTO), Sodium Tungstate)
-
Hydrogen Peroxide (30% aqueous solution)
-
Solvent (e.g., Methanol, Acetonitrile)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium Sulfite (Na₂SO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(3,5-dichlorobenzyl)hydroxylamine (1.0 equivalent) in the chosen solvent (e.g., methanol) to a concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Add the catalyst (typically 0.1-5 mol%). For example, if using MTO, add a catalytic amount.
-
Initiation of Oxidation: Cool the reaction mixture in an ice bath (0 °C). Slowly add hydrogen peroxide (30% aq., 1.1-1.5 equivalents) dropwise over 10-15 minutes. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydroxylamine is consumed.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Stir for 15-20 minutes.
-
Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure nitrone.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the catalytic oxidation of N-(3,5-dichlorobenzyl)hydroxylamine.
Product Characterization
The identity and purity of the synthesized N-(3,5-dichlorobenzyl)nitrone should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation. The characteristic signals for the nitrone functional group should be observed. For instance, the proton on the carbon of the C=N(O) group typically appears as a singlet in the range of 7-8 ppm in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N bond (around 1550-1650 cm⁻¹) and the N-O bond (around 1170-1250 cm⁻¹).[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Precautions
-
Hydroxylamines: N-substituted hydroxylamines can be unstable and should be handled with care. They can be skin and eye irritants.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform the addition of H₂O₂ behind a safety shield.
-
Catalysts: Some metal catalysts, particularly those containing heavy metals like rhenium or selenium, are toxic. Handle them in a well-ventilated fume hood and avoid inhalation of dust or contact with skin.
-
Solvents: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated area and away from ignition sources.
Conclusion
The catalytic oxidation of N-(3,5-dichlorobenzyl)hydroxylamine provides an efficient route to the corresponding nitrone, a valuable intermediate in organic synthesis. By understanding the reaction mechanism and carefully selecting the catalytic system, researchers can achieve high yields of the desired product under mild conditions. Adherence to the detailed protocol and safety guidelines outlined in this document is essential for the successful and safe execution of this transformation.
References
-
Guschin, A. V., & Espenson, J. H. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry, 36(23), 5466–5472. [Link]
-
Espenson, J. H. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by. American Chemical Society. [Link]
-
Santos, R. A. L. S., Silva, A. M. S., & Pinto, D. C. G. A. (2025). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 31(1), 13. [Link]
-
Gella, C., Ferrer, È., Alibés, R., Busqué, F., de March, P., Figueredo, M., & Font, J. (2009). A General, Efficient, and Metal-Free Protocol for the Direct Oxidation of Secondary Amines to Nitrones. The Journal of Organic Chemistry, 74(16), 6365–6367. [Link]
-
Imada, Y., Iida, H., Ono, S., & Murahashi, S.-I. (2003). Oxidations of Organic Substrates such as Sulfides, Secondary Amines, N-Hydroxylamines, and Tertiary Amines with Molecular Oxygen in the Presence of 5-Ethyl-3-methyllumiflavinium Perchlorate Catalyst and Hydrazine Monohydrate in 2,2,2-Trifluoroethanol. Journal of the American Chemical Society, 125(10), 2868–2869. [Link]
-
Brandi, A., Cardona, F., Goti, A., & Nannelli, L. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Reagents. CHIMIA International Journal for Chemistry, 70(10), 707-712. [Link]
-
Matsumoto, K., & Miyamoto, H. (2009). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t-butylbenzenesulfinimidoyl chloride. Arkivoc, 2009(10), 58-65. [Link]
-
Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273. [Link]
-
Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Thermal Conditions for the Condensation of Ketones and Hydroxylamines To Form Ketonitrones. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]
-
Dondoni, A., Franco, S., Junquera, F., Merchán, F. L., Merino, P., & Tejero, T. (1994). Synthesis of N-Benzyl Nitrones. Synthetic Communications, 24(18), 2537-2550. [Link]
-
Ali, S. A., & Wazeer, M. I. M. (1992). Oxidation of N-benzyl-N-methylhydroxylamines to nitrones. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2, (2), 223-226. [Link]
-
Alajarín, M., Bonillo, B., & Orenes, R.-A. (2023). Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds. Molecules, 28(16), 5998. [Link]
-
Al-Azzawi, A. M. R., & Al-Mowali, F. M. H. (2015). Synthysis, Characterization and Conformation of Some New Macromolecules Containing Nitrone Moieties. Chemistry and Materials Research, 7(1), 100-109. [Link]
-
Anderson, J. E., & Nicholas, D. J. D. (1964). The Copper-catalysed Oxidation of Hydroxylamine. Biochemical Journal, 90(1), 225-230. [Link]
-
Merino, P. (2014). Synthesis of N-Benzyl Nitrones. ResearchGate. [Link]
-
Santos, R. A. L. S., Silva, A. M. S., & Pinto, D. C. G. A. (2025). Nitrones: Comprehensive Review on Synthesis and Applications. PubMed. [Link]
-
Elsworth, J. F., & Lamchen, M. (1971). Nitrones. Part XI. Spectral studies on the oxidation of cyclic nitrones by iron(III) chloride. Journal of the South African Chemical Institute, 24, 196-203. [Link]
-
Al-Azzawi, A. M. R., & Al-Mowali, F. M. H. (2015). Synthysis, Characterization and Conformation of Some New Macromolecules Containing Nitrone Moieties. IISTE.org. [Link]
-
Banik, B. K. (2015). Synthesis and Transformations of Nitrones For Organic Synthesis. Scribd. [Link]
-
Alajarín, M., Bonillo, B., & Orenes, R.-A. (2023). Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
Brandi, A., Cardona, F., & Goti, A. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Reagents. CHIMIA. [Link]
-
Golebiowski, A. (2021). Phosphorylated Nitrones—Synthesis and Applications. MDPI. [Link]
-
Alajarín, M., Bonillo, B., & Orenes, R.-A. (2023). Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
-
Golebiowski, A. (2021). Examples of the application of nitrones in organic synthesis. ResearchGate. [Link]
-
Mutlaq, D. Z., Hassan, Q. M. A., Sultan, H. A., & Emshary, C. A. (2021). Scheme 4 Synthesis pathways for the preparation of nitrones. ResearchGate. [Link]
-
Golebiowski, A. (2021). Phosphorylated Nitrones—Synthesis and Applications. MDPI. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Wikipedia. [Link]
-
Szymański, S., & Golebiowski, A. (2021). Phosphorylated Nitrones—Synthesis and Applications. MDPI. [Link]
-
Szymański, S., & Golebiowski, A. (2021). Examples of the application of nitrones in organic synthesis. ResearchGate. [Link]
-
Santos, R. A. L. S., Silva, A. M. S., & Pinto, D. C. G. A. (2025). Nitrones: Comprehensive Review on Synthesis and Applications. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of N-[(3,5-dichlorophenyl)methyl]hydroxylamine
Welcome to the technical support center for N-[(3,5-dichlorophenyl)methyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a substituted hydroxylamine, this molecule is susceptible to oxidation, which can compromise experimental results and product quality. This document provides in-depth, experience-based guidance to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of N-[(3,5-dichlorophenyl)methyl]hydroxylamine.
Q1: What are the primary signs that my sample of N-[(3,5-dichlorophenyl)methyl]hydroxylamine has oxidized?
A1: The most immediate indicator of degradation is a physical change in the material. For instance, a solid sample may develop a yellow or brown discoloration over time.[1] In solution, you might observe a similar color change. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) will reveal new impurity peaks that were not present in the initial analysis, indicating the formation of degradation products.
Q2: What is the fundamental reason this compound is prone to oxidation?
A2: The hydroxylamine functional group (-NH-OH) is inherently susceptible to oxidation.[1] Atmospheric oxygen can react with this group, often through a free-radical process known as autoxidation, to form nitroso compounds and subsequently other degradation products.[2][3][4] This process can be accelerated by factors like light, heat, and the presence of trace metal ions.[1][5]
Q3: What is the single most important step I can take to prevent oxidation?
A3: The rigorous exclusion of atmospheric oxygen is the most critical measure.[6][7] This is best achieved by storing and handling the compound under a dry, inert atmosphere, such as high-purity nitrogen or argon.[8][9][10][11]
Q4: I don't have a glovebox. What are my options for handling this compound?
A4: While a glovebox provides the ideal environment, you can use other air-free techniques.[8][12] Schlenk lines allow for the manipulation of the compound under an inert gas stream.[13] For storage, using containers with airtight seals, such as those with Sure/Seal™ septa, is highly effective for preventing exposure to air and moisture.[8][14] When transferring the material, always use a positive pressure of inert gas to prevent air from entering the container.[13]
Q5: Can I store the compound in a standard laboratory freezer?
A5: Yes, and it is recommended. Low temperatures slow down the rate of chemical reactions, including oxidation.[1][15] However, cooling alone is not sufficient.[15] It is crucial to ensure the container is tightly sealed before placing it in a freezer. A cold flask can create negative pressure, potentially drawing in moist air if the seal is not perfect.[13] For long-term storage, placing the sealed container inside a desiccator within the freezer offers an additional layer of protection.
Q6: Is it better to store the compound as a solid or in solution?
A6: For long-term storage, the solid form is generally more stable. If you must store it in solution, choose a solvent in which it is stable and ensure the solvent is thoroughly degassed before use. This can be done by bubbling an inert gas like argon through the solvent or by using several freeze-pump-thaw cycles.
Part 2: Troubleshooting Guide for Oxidation Issues
This section provides a structured approach to identifying and resolving problems related to the oxidation of N-[(3,5-dichlorophenyl)methyl]hydroxylamine.
Issue 1: Unexpected Impurity Peaks in HPLC Analysis
-
Scenario: You've run an HPLC analysis on your sample and observe one or more new peaks that were not present previously.
-
Possible Cause: The new peaks are likely oxidation products. The primary oxidation product of a hydroxylamine is often the corresponding nitrone or nitroso compound.[16][17][18]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing oxidation.
Issue 2: Solid Compound Has Changed Color
-
Scenario: Your white or off-white solid N-[(3,5-dichlorophenyl)methyl]hydroxylamine has turned yellow or brown.
-
Possible Cause: This is a strong visual indicator of oxidation.[1] The colored species are often the result of the formation of nitroso compounds or other conjugated systems.
-
Solutions:
-
Confirm Purity: Before use, run an analytical check (HPLC, NMR) to determine the extent of degradation.[1]
-
Evaluate Storage: Immediately review your storage conditions. Was the container seal compromised? Was it exposed to light? Was an inert atmosphere used?
-
Corrective Action: Transfer the material to a new, appropriate container (e.g., an amber vial) inside a glovebox or under a positive pressure of inert gas.[12] Tightly seal the container and store it in a dark, cold location (-20°C is recommended).
-
Consider Purification: If the impurity level is unacceptable, you may need to re-purify the compound. However, given its instability, acquiring a fresh batch may be more practical.
-
Issue 3: Inconsistent Experimental Results
-
Scenario: Reactions involving N-[(3,5-dichlorophenyl)methyl]hydroxylamine are giving variable yields or unexpected side products.
-
Possible Cause: If the compound has partially oxidized, you are introducing impurities into your reaction. The actual concentration of the desired starting material is lower than calculated, and the oxidation products may interfere with the intended reaction pathway.
-
Solutions:
-
Purity Check: Always confirm the purity of your reagent before starting a critical experiment, especially if it has been in storage for some time.
-
Standardize Handling: Ensure that every time you handle the compound, you are using strict air-free techniques. Use dry, degassed solvents for all reactions.
-
Use of Antioxidants (with caution): In some specific formulation contexts, antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are used to inhibit autoxidation.[3][19][] These molecules act as radical scavengers, interrupting the chain reaction of oxidation.[3] However, the addition of such agents should be carefully considered as they may interfere with your specific application. If used, their compatibility must be validated.
-
Part 3: Protocols and Data
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen)[8][9][21] | Prevents contact with atmospheric oxygen, the primary driver of oxidation.[6][11] |
| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic rate of degradation reactions.[1] |
| Light | Protect from light (Amber Vial)[8][12] | Prevents photo-initiated radical formation which can accelerate autoxidation.[3] |
| Container | Tightly sealed glass vial with a high-quality septum or screw cap.[12] | Ensures the integrity of the inert atmosphere and prevents moisture ingress. |
| Form | Solid | Generally more stable for long-term storage than solutions. |
Protocol 1: Procedure for Inert Gas Overlay (Blanketing)
This protocol is for transferring the solid compound from a supplier's bottle to smaller vials for daily use, minimizing atmospheric exposure.
-
Preparation: Secure the main container of N-[(3,5-dichlorophenyl)methyl]hydroxylamine, the destination vials (amber glass), and all necessary tools (spatula, funnel) in an inert atmosphere glovebox.[12] If a glovebox is not available, use a Schlenk line setup.
-
Inerting the System: Cycle the glovebox antechamber or purge the Schlenk line and glassware with high-purity nitrogen or argon for at least 15-20 minutes to displace all air and moisture.
-
Equilibration: Allow the compound's container to equilibrate to the ambient temperature inside the inert atmosphere before opening to prevent condensation of moisture.
-
Aliquotting: Carefully open the main container. Using a clean, dry spatula, quickly and efficiently transfer the desired amount of solid into the smaller vials.
-
Sealing: Immediately and tightly seal the new vials. For the main container, purge the headspace with a stream of inert gas for 30-60 seconds before re-sealing it tightly.
-
Storage: Label all vials clearly and place them in a designated freezer (-20°C or below) for storage.[12]
Protocol 2: Monitoring Purity by HPLC-UV
This protocol provides a general method to assess the stability of your compound over time.
-
Sample Preparation (Time Zero): Immediately upon receiving a new batch, prepare a stock solution at a known concentration (e.g., 1 mg/mL) in a suitable, HPLC-grade solvent (e.g., acetonitrile). This must be done using a freshly opened bottle of solvent.
-
Analysis (Time Zero): Analyze this initial sample by HPLC. A typical starting point would be a C18 reverse-phase column with a gradient of water and acetonitrile (both with 0.1% formic acid or other suitable modifier). Record the chromatogram, noting the retention time and peak area of the main compound. This is your baseline reference.
-
Storage of Sample: Store the solid compound under the recommended conditions (see table above).
-
Follow-up Analysis: At set intervals (e.g., 1, 3, 6 months), carefully remove a small amount of the stored solid, prepare a fresh solution in the same manner as the initial sample, and analyze it using the identical HPLC method.
-
Data Comparison: Compare the new chromatogram to the "Time Zero" reference. Calculate the purity by dividing the main peak area by the total area of all peaks. A significant decrease in purity or the appearance of new peaks indicates degradation.
Visualizing the Oxidation Pathway
The oxidation of N-substituted hydroxylamines can proceed through several steps. A simplified, primary oxidation pathway is shown below.
Caption: Simplified oxidation pathway of a substituted hydroxylamine.
References
-
Chemical Storage Safety Guideline. (n.d.). The University of Queensland. Retrieved from [Link]
-
Inerting. (n.d.). Linde Gas. Retrieved from [Link]
-
Celestino, M. T., et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Retrieved from [Link]
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
The Importance of Inerting. (n.d.). Air Products. Retrieved from [Link]
-
Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]
-
De Vitis, V., et al. (2015). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones with Hypervalent Iodine Reagents. Organic Letters. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. Retrieved from [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]
- Goti, A., et al. (2017). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA.
- Lin, S., et al. (2020).
-
Autoxidation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Inert gas. (n.d.). In Wikipedia. Retrieved from [Link]
-
A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2016). RSC Publishing. Retrieved from [Link]
-
Oxidation of N,N -Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. (2025). ResearchGate. Retrieved from [Link]
-
Antioxidants. (n.d.). CD Formulation. Retrieved from [Link]
-
Hydroxylamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Radical Autoxidation. (2023). JoVE. Retrieved from [Link]
-
Antioxidant. (n.d.). In Wikipedia. Retrieved from [Link]
-
Inhibition of acrylic acid and acrylate autoxidation. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2020). PMC. Retrieved from [Link]
-
NO2 Suppression of Autoxidation–Inhibition of Gas-Phase Highly Oxidized Dimer Product Formation. (n.d.). HELDA. Retrieved from [Link]
-
Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]
-
Autooxidation. (2014, July 10). YouTube. Retrieved from [Link]
-
Two Steps Non-Enzymatic Synthesis of Molnupiravir... (n.d.). ResearchGate. Retrieved from [Link]
-
N-[(3,5-dichlorophenyl)methyl]hydroxylamine. (n.d.). PubChemLite. Retrieved from [Link]
-
A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. (2019). PubMed. Retrieved from [Link]
-
Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). Semantic Scholar. Retrieved from [Link]
-
How to keep N-hydroxylamine stable for shipping and storing? (2021). Reddit. Retrieved from [Link]
- Stabilized hydroxylamine and its method of preparation. (1964). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Autoxidation - Wikipedia [en.wikipedia.org]
- 3. Video: Radical Autoxidation [jove.com]
- 4. youtube.com [youtube.com]
- 5. Antioxidants - CD Formulation [formulationbio.com]
- 6. airproducts.ie [airproducts.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 9. linde-gas.no [linde-gas.no]
- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. Inert gas - Wikipedia [en.wikipedia.org]
- 12. ossila.com [ossila.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chimia.ch [chimia.ch]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
purification methods for N-(3,5-dichlorobenzyl)hydroxylamine hydrochloride salt
Welcome to the Technical Support Center for Hydroxylamine Derivatives. This portal is designed for researchers, analytical scientists, and drug development professionals working with halogenated benzylhydroxylamines.
Below, you will find our comprehensive knowledge base, self-validating purification protocols, and a causality-driven troubleshooting guide specifically tailored for N-(3,5-dichlorobenzyl)hydroxylamine hydrochloride .
I. Mechanistic Overview & Purification Workflow
The purification of N-(3,5-dichlorobenzyl)hydroxylamine hydrochloride presents unique challenges compared to its unsubstituted counterpart. The addition of two electron-withdrawing chlorine atoms at the meta positions significantly increases the molecule's lipophilicity (LogP) while decreasing the basicity of the nitrogen. Consequently, the hydrochloride salt exhibits higher solubility in semi-polar solvents, requiring precise control over solvent/anti-solvent ratios to prevent product loss or "oiling out" (liquid-liquid phase separation) during crystallization.
Workflow for the purification of N-(3,5-dichlorobenzyl)hydroxylamine HCl.
II. Quantitative Data: Solvent System Optimization
Selecting the correct solvent system is the most critical variable in this purification. The table below synthesizes expected outcomes based on established hydroxylamine hydrochloride crystallization dynamics[1][2].
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Dissolution Temp | Crystallization Temp | Expected Yield | Purity (HPLC) | Mechanistic Rationale & Suitability |
| Methanol | Diethyl Ether | 1 : 3 | 65°C | -5°C | 72 - 75% | >99.5% | Optimal. High polarity differential forces rapid nucleation of the HCl salt. Best for removing organic impurities[1]. |
| Ethanol | Ethyl Acetate | 1 : 4 | 75°C | 0°C | 80 - 85% | >98.0% | Good. EtOAc provides a milder polarity gradient, yielding larger crystals. The 3,5-dichloro analog is slightly soluble in EtOAc, requiring a higher anti-solvent ratio[2]. |
| Methanol | Toluene | 1 : 5 | 65°C | 5°C | ~60% | >99.0% | Situational. Toluene azeotropically removes trace water, preventing the salt from "oiling out" during cooling. Yield is lower due to higher solubility[1]. |
III. Self-Validating Recrystallization Protocol
This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: Azeotropic Dehydration
-
Action: Suspend the crude N-(3,5-dichlorobenzyl)hydroxylamine hydrochloride in toluene (3 mL per gram of crude). Concentrate under reduced pressure at 65°C to dryness.
-
Causality: Hydroxylamine salts are highly hygroscopic. Trace water depresses the melting point of the solute in the solvent mixture, causing the product to precipitate as an oil rather than a crystal lattice. Toluene forms an azeotrope with water, effectively stripping it from the matrix[1].
-
Validation Checkpoint: The resulting residue must be a brittle, pale-yellow to white solid. If it remains a sticky paste, repeat the toluene wash and evaporation.
Step 2: Hot Dissolution
-
Action: Dissolve the dried crude in a minimal amount of hot methanol (approx. 1.5 mL per gram) at 60–65°C under vigorous stirring.
-
Causality: Methanol provides the necessary hydrogen bonding to solvate the polar hydrochloride salt while leaving non-polar polymeric impurities undissolved.
-
Validation Checkpoint: The solution should be transparent (though potentially colored). Any persistent cloudiness indicates insoluble impurities. Perform a hot filtration through a pre-warmed Celite pad if turbidity persists.
Step 3: Anti-Solvent Nucleation
-
Action: Remove the solution from the heat source. While the solution is still warm (approx. 45°C), slowly add diethyl ether dropwise until the cloud point is reached.
-
Causality: Reaching the cloud point at a warm temperature ensures that nucleation occurs slowly. A slow transition from a supersaturated solution to a crystalline state excludes impurities from the crystal lattice.
-
Validation Checkpoint: The solution must exhibit a persistent opalescence (a fine, milky suspension) that does not disappear upon swirling. Critical: If the solution separates into two distinct liquid layers (oiling out), you have added the ether too quickly or the system is too wet. Reheat to 60°C, add 5% more methanol to achieve a single phase, and retry.
Step 4: Maturation and Harvesting
-
Action: Allow the suspension to cool to room temperature undisturbed for 2 hours, then transfer to a freezer (-5°C) for 12 hours. Vacuum filter the white crystals and wash with ice-cold diethyl ether.
-
Validation Checkpoint: The final crystals should be free-flowing and white. Melting point analysis should yield a sharp, narrow range, confirming the removal of the 3,5-dichlorobenzaldehyde byproduct.
IV. Troubleshooting & FAQs
Q: Why does my product "oil out" instead of forming crystals during the anti-solvent addition? A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the specific solvent mixture. In the case of N-(3,5-dichlorobenzyl)hydroxylamine HCl, this is almost always caused by one of two factors:
-
Excessive Water: Trace water drastically alters the solubility curve. Ensure you perform the azeotropic toluene drying step[1].
-
Aldehyde Impurities: If the salt was synthesized via the hydrolysis of a nitrone, unreacted 3,5-dichlorobenzaldehyde acts as a plasticizer. Solution: Perform a steam distillation or wash the crude aqueous acidic mixture with dichloromethane before attempting crystallization[1].
Q: Can I purify this compound via acid-base extraction (freebasing) instead of crystallization? A: It is highly discouraged for routine purification. While you can neutralize the salt to the free base (N-(3,5-dichlorobenzyl)hydroxylamine) to extract it into an organic phase, free substituted hydroxylamines are highly susceptible to rapid air oxidation, forming nitrones or oximes[3]. If an extraction is absolutely necessary to remove heavy neutral impurities, generate the free base in situ at 0°C, extract rapidly with cold ethyl acetate, dry over anhydrous Na₂SO₄, and immediately precipitate the purified salt by bubbling anhydrous HCl gas through the solution[4].
Q: My final yield is consistently below 50%. How can I recover more product? A: The 3,5-dichloro substitution makes this specific salt more lipophilic than standard N-benzylhydroxylamine HCl. If you are using an Ethanol/Ethyl Acetate system, the product may remain dissolved in the mother liquor. Solution: Switch to a Methanol/Diethyl Ether system (1:3 ratio)[1], or concentrate the mother liquor under vacuum to 25% of its original volume and subject it to a second crop crystallization at -20°C.
Q: Is it possible to use chromatography to purify the hydrochloride salt? A: Standard silica gel chromatography is generally ineffective for hydrochloride salts due to irreversible adsorption and streaking. If chromatography is required, you must chromatograph the free base (using a mildly basic eluent system like DCM/MeOH with 1% Et₃N) and immediately re-salt the purified fractions. However, crystallization remains the gold standard for achieving >99% purity for this class of compounds[2].
V. References
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride Source: Processes (MDPI) URL:[Link]
-
O-Benzylhydroxylamine Hydrochloride (Properties and Handling) Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS / Wiley) URL:[Link]
-
Purification method of O-benzylhydroxylamine hydrochloride Source: Patent CN104926681A (Google Patents / Patsnap) URL:
Sources
Technical Support Guide: Removing Over-Reduced Amine Byproducts from Hydroxylamine Synthesis
Introduction: The "Over-Reduction" Conundrum
Synthesizing
This guide addresses the two most critical pain points reported by researchers:
-
Purification: How to separate the hydroxylamine from the amine when they have similar polarities.
-
Prevention: How to stop the reduction precisely at the hydroxylamine stage.
Module 1: Diagnostics – Do I have the Amine Impurity?
Before attempting purification, you must confirm the presence of the amine byproduct.
The "Dual-Stain" Protocol
Do not rely on UV. Use this differential staining method on your TLC plates.[1]
| Stain Reagent | Target Functional Group | Visual Result | Mechanism |
| Ninhydrin | Primary Amines ( | Deep Purple/Blue | Reacts with free amines to form Ruhemann's purple. |
| TTC (Triphenyltetrazolium Chloride) | Reducing Agents ( | Red/Pink | Hydroxylamine reduces colorless TTC to red formazan. Amines do not react. |
| FeCl₃ (Ferric Chloride) | Hydroxamic/Hydroxylamines | Wine Red/Violet | Forms a chelate complex with the |
Diagnostic Workflow
Figure 1: Differential staining logic to distinguish hydroxylamines from over-reduced amines.
Module 2: Purification – The "pH-Swing" Extraction
The Golden Key: The separation relies on the massive acidity difference between the protonated species.
-
Protonated Primary Amine (
): (Remains charged/water-soluble at neutral pH). -
Protonated Hydroxylamine (
): (Becomes neutral/organic-soluble at neutral pH).
By strictly controlling the pH at 7.5–8.0 , you can force the hydroxylamine into the organic layer while trapping the amine in the aqueous layer.
Step-by-Step Protocol
-
Acid Dissolution: Dissolve your crude reaction mixture in 2M HCl . Both species are now protonated and water-soluble. Wash this aqueous layer once with Ethyl Acetate (EtOAc) to remove non-basic impurities.
-
The Swing (Target pH 7.5):
-
Place the aqueous acidic layer in a beaker (ice bath recommended).
-
Slowly add saturated
or 2M NaOH while monitoring with a calibrated pH meter. -
Stop exactly at pH 7.5 – 8.0.
-
Mechanism:[2][3][4][5][6] At this pH, the hydroxylamine deprotonates to its neutral form (
). The amine ( ) remains fully protonated ( ).
-
-
Extraction: Extract the aqueous mixture with EtOAc (
).-
Organic Layer: Contains purified Hydroxylamine .[7]
-
Aqueous Layer: Contains the Amine impurity .
-
-
Recovery: Dry the organic layer over
and concentrate in vacuo (keep bath C to prevent thermal disproportionation).
Figure 2: The pH-Swing Extraction Logic based on pKa differentials.
Module 3: Prevention – Synthesis Optimization
If you are consistently seeing >20% amine byproduct, purification will be painful. You must adjust the synthesis.
Scenario A: Reducing Oximes ( )
Problem:
-
Why it works: At pH 3, the oxime nitrogen is protonated (activating it), but the cyanide ligand on boron pulls electron density, making the hydride less nucleophilic. It reduces the iminium ion but is too weak to reduce the resulting hydroxylamine further.
-
Protocol Ref: See Borch et al.[8][9] (Ref 1).
-
Indicator: Add Methyl Orange to the reaction.[7] Keep the solution "salmon pink" (pH ~3) by dropwise addition of HCl/MeOH during the reaction.
-
Scenario B: Reducing Nitro Compounds ( )
Problem:
-
Why it works: This is a single-electron transfer (SET) mechanism that is thermodynamically stalled at the hydroxylamine stage in mild aqueous buffers.
-
Protocol Ref: See Kamm et al. (Ref 2).
-
Temp Control: Keep T < 65°C. Higher temps promote disproportionation to amine + nitroso.
-
Frequently Asked Questions (FAQs)
Q: I tried the pH swing, but my hydroxylamine is still contaminated. Why?
A: You likely overshot the pH. If you go to pH 10 or 11, the amine (
Q: Can I use column chromatography instead? A: Yes, but it is difficult. Hydroxylamines streak on silica due to H-bonding.
-
Fix: Deactivate the silica by flushing the column with 1% Triethylamine (TEA) in hexane before loading. Use a mobile phase containing 0.5% TEA.
-
Warning: Hydroxylamines are unstable on silica for long periods (oxidation to nitrones). Run the column fast.
Q: My product turned brown on the rotovap. What happened? A: Hydroxylamines are thermally unstable and prone to air oxidation (forming nitrones or azoxy compounds).
-
Fix: Never heat the water bath above 30°C. Release the vacuum with Nitrogen or Argon, not air. Store the product frozen in benzene or as an HCl salt (precipitate from ether with HCl gas).
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Kamm, O. (1925). "
-Phenylhydroxylamine." Organic Syntheses, 4, 57. - Feuer, H.; Vincent, B. F. (1962). "Selective Reduction of Oximes with Diborane." Journal of the American Chemical Society, 84, 3771.
- Bissot, T. C.; Parry, R. W.; Campbell, D. H. (1957). "The Physical and Chemical Properties of the Methylhydroxylamines." Journal of the American Chemical Society, 79, 796-800.
Sources
- 1. Magic Formulas [chem.rochester.edu]
- 2. Why is the pKa value of protonated hydroxylamine (6.0) so much lo... | Study Prep in Pearson+ [pearson.com]
- 3. US5872295A - Purification of hydroxylamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erowid.org [erowid.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: N-(3,5-dichlorobenzyl)hydroxylamine Extraction & pH Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a definitive, mechanistically grounded framework for the liquid-liquid extraction (LLE) of N-(3,5-dichlorobenzyl)hydroxylamine.
Hydroxylamine derivatives are notoriously sensitive compounds. Successfully isolating them requires a precise understanding of their acid-base chemistry and their propensity for oxidation. This guide bypasses generic advice to focus on the exact causality of pH manipulation, providing a self-validating system to maximize your extraction yield and purity.
Core Principles: The Causality of pH in Hydroxylamine Extraction
To extract N-(3,5-dichlorobenzyl)hydroxylamine from an aqueous reaction mixture into an organic solvent (such as Ethyl Acetate or Dichloromethane), the molecule must exist entirely in its neutral, free-base form.
The pKa Shift: Unsubstituted N-alkylhydroxylamines typically exhibit a conjugate acid pKa of approximately 5.21 1. However, the molecular architecture of N-(3,5-dichlorobenzyl)hydroxylamine features a benzyl group substituted with two highly electronegative chlorine atoms. Through through-bond inductive withdrawal (-I effect), these halogens pull electron density away from the nitrogen atom, stabilizing the neutral amine and lowering the pKa of the conjugate acid to an estimated 4.5 to 4.8 .
The Optimal Extraction Window (pH 7.5 – 8.5): According to the Henderson-Hasselbalch equation, the aqueous pH must be at least two units above the pKa to ensure >99% deprotonation. While a pH of 7.0 is theoretically sufficient, an operational target of pH 7.5 to 8.5 is optimal. Why not go higher? Hydroxylamines are highly susceptible to base-catalyzed oxidation. At pH > 10, especially in the presence of dissolved oxygen or trace transition metals, the free base rapidly oxidizes to form nitrones or nitroso impurities 2.
Table 1: Quantitative Impact of pH on Extraction Efficiency
| Aqueous pH Range | Speciation (% Free Base) | Expected LLE Yield | Oxidation / Degradation Risk | Operational Recommendation |
| < 4.0 | < 10% | Very Low (< 10%) | Low | Avoid: Product lost in aqueous phase. |
| 5.0 - 6.0 | 50% - 90% | Poor (40 - 80%) | Low | Avoid: Incomplete deprotonation. |
| 7.5 - 8.5 | > 99.9% | Optimal (> 95%) | Low to Moderate | Ideal Target: Maximum yield, high purity. |
| > 10.0 | > 99.9% | Variable (Drops sharply) | High (Nitrone formation) | Avoid: Base-catalyzed degradation. |
Process Workflows & Experimental Protocol
Optimal pH workflow for N-(3,5-dichlorobenzyl)hydroxylamine liquid-liquid extraction.
Validated Step-by-Step Extraction Protocol
This methodology is adapted from optimized continuous and batch syntheses of N-benzylhydroxylamine derivatives 3, 4, tailored specifically for the 3,5-dichloro analog.
-
Reaction Quenching & Cooling: Transfer the crude reaction mixture to a vessel equipped with an overhead stirrer. Cool the mixture to 0–5 °C using an ice-water bath to suppress exothermic degradation during neutralization.
-
Precise pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate (
) or 10% dropwise. Continuously monitor the pH using a calibrated pH meter until the solution reaches exactly pH 8.0 . Self-Validation Check: The solution may become cloudy as the free base precipitates or forms an emulsion. -
Solvent Addition: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase. Stir vigorously for 5 minutes, then allow the phases to separate.
-
Phase Separation: Collect the organic phase. Extract the remaining aqueous phase two additional times with fresh organic solvent to ensure quantitative recovery.
-
Washing & Drying: Combine the organic extracts and wash once with chilled brine (saturated
) to remove residual water and inorganic salts. Dry the organic phase over anhydrous Sodium Sulfate ( ). -
Isolation & Salt Formation (Critical): Filter the drying agent. Because the free base is prone to auto-oxidation upon concentration, immediately bubble dry
gas or add a stoichiometric amount of in dioxane/methanol to adjust the organic phase to pH ~3. Concentrate under reduced pressure to isolate the stable N-(3,5-dichlorobenzyl)hydroxylamine hydrochloride salt 4.
Troubleshooting Guides & FAQs
pH-dependent speciation and degradation pathway of N-(3,5-dichlorobenzyl)hydroxylamine.
Q: I adjusted the pH to 5.5, but my extraction yield is less than 40%. What went wrong? A: At pH 5.5, you are too close to the conjugate acid's pKa (~4.5-4.8). A significant portion of your compound remains protonated as a water-soluble salt. You must push the equilibrium entirely to the free base by raising the pH to at least 7.5 before extraction.
Q: I used 5M NaOH and brought the pH to 12 to guarantee complete deprotonation. The organic layer turned deep yellow, and LCMS shows a mass of [M-2]. Why?
A: You have over-titrated the system. At highly basic pH levels, hydroxylamines are rapidly oxidized by atmospheric oxygen to form nitrones (resulting in a loss of 2 Daltons, [M-2]) 2. Always use a milder base like
Q: I am experiencing severe emulsions during the extraction step. How can I resolve this? A: Emulsions in this workflow are typically caused by the precipitation of inorganic salts or the partial protonation of the hydroxylamine acting as a surfactant. Ensure your pH is strictly at 8.0. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble particulates, or add saturated brine to the aqueous layer to increase ionic strength and force phase separation.
Q: Can I store the extracted N-(3,5-dichlorobenzyl)hydroxylamine as a free base oil? A: It is highly discouraged. The free base of benzylic hydroxylamines is thermodynamically unstable and will auto-oxidize or undergo disproportionation upon standing at room temperature. Always convert the extracted free base back into its hydrochloride salt prior to concentration and storage 3.
References
-
Karpagam Academy of Higher Education. Organic Chemistry III: Nitro Compounds and N-alkylhydroxylamine pKa. Retrieved from [Link]
-
MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from[Link]
-
Organic Syntheses. N-Benzylidene-benzylamine N-Oxide: Oxidation pathways of hydroxylamines. Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the 1H NMR Characterization of N-[(3,5-dichlorophenyl)methyl]hydroxylamine and its Comparison with Structural Analogs
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the 1H NMR characteristics of N-[(3,5-dichlorophenyl)methyl]hydroxylamine, a substituted hydroxylamine derivative of interest in medicinal chemistry.
This document, intended for researchers, scientists, and drug development professionals, will not only dissect the theoretical 1H NMR spectrum of the title compound but also draw critical comparisons with structurally related analogs. By understanding the subtle yet significant shifts and coupling patterns, researchers can gain a deeper appreciation for the structural nuances that drive molecular properties.
Principles of 1H NMR and Predicted Spectrum of N-[(3,5-dichlorophenyl)methyl]hydroxylamine
Proton NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align with an external magnetic field and can be excited by radiofrequency pulses. The resonance frequency of a proton is highly sensitive to its local electronic environment, a phenomenon described by the chemical shift (δ), measured in parts per million (ppm).[1] Key aspects of a 1H NMR spectrum include:
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups cause an upfield shift.[1]
-
Integration : The area under a signal is proportional to the number of protons it represents.[2][3]
-
Splitting Pattern (Multiplicity) : Arises from spin-spin coupling between non-equivalent protons on adjacent atoms. The n+1 rule is a common guide, where n is the number of neighboring equivalent protons.[2]
-
Coupling Constant (J) : The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.
Based on these principles, the predicted 1H NMR spectrum of N-[(3,5-dichlorophenyl)methyl]hydroxylamine would exhibit the following features:
-
Aromatic Protons : The 3,5-disubstitution pattern of the benzene ring results in two chemically distinct types of aromatic protons. The proton at position 4 (H-4) will be a triplet due to coupling with the two equivalent protons at positions 2 and 6 (H-2, H-6). The H-2 and H-6 protons will appear as a doublet, coupling only with H-4. The strong electron-withdrawing effect of the chlorine atoms will deshield these protons, placing their signals in the range of 7.2-7.5 ppm.
-
Benzylic Protons (CH2) : These two protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. Their signal is expected to be a singlet and appear in the range of 3.8-4.5 ppm.[4]
-
Hydroxylamine Protons (NH and OH) : These protons are attached to heteroatoms and their chemical shifts can be highly variable, often appearing as broad singlets. Their positions are sensitive to solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. The NH proton might be expected in the range of 5-7 ppm, while the OH proton could appear between 4-8 ppm.
Comparative 1H NMR Analysis
To better understand the spectral features of N-[(3,5-dichlorophenyl)methyl]hydroxylamine, a comparison with simpler, related molecules such as benzylamine and N-benzylhydroxylamine is instructive.
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (CH2) (δ, ppm) | Other Protons (δ, ppm) |
| N-[(3,5-dichlorophenyl)methyl]hydroxylamine (Predicted) | ~7.4 (d, 2H), ~7.3 (t, 1H) | ~4.0 (s, 2H) | NH (broad s, 1H), OH (broad s, 1H) |
| Benzylamine | ~7.2-7.4 (m, 5H)[5] | ~3.75 (s, 2H)[5] | NH2 (~1.5, broad s, 2H) |
| N-Benzylhydroxylamine hydrochloride | ~7.4 (s, 5H)[6] | ~5.17 (s, 2H)[6] | NH2OH (~11, broad, exch.)[6] |
Key Observations from the Comparison:
-
Aromatic Region : The complex multiplet for the five aromatic protons in benzylamine and N-benzylhydroxylamine is simplified to a doublet and a triplet in the 3,5-dichloro-substituted compound due to the symmetry of the substitution pattern.[7] The electron-withdrawing chlorine atoms are expected to cause a slight downfield shift of the remaining aromatic protons compared to benzylamine.
-
Benzylic (CH2) Protons : The chemical shift of the benzylic protons is influenced by the substituents on both the aromatic ring and the nitrogen atom. The presence of the hydroxyl group in N-benzylhydroxylamine and the title compound leads to a downfield shift compared to benzylamine, with the hydrochloride salt showing the most significant downfield shift due to the protonated nitrogen.
-
Amine/Hydroxylamine Protons : The chemical shifts of the N-H and O-H protons are highly variable. In the hydrochloride salt of N-benzylhydroxylamine, the exchangeable protons appear at a very low field.[6] For the free base, these signals are typically broad and their position is less predictable.
Experimental Protocol for 1H NMR Acquisition
The following is a generalized protocol for acquiring a high-quality 1H NMR spectrum of N-[(3,5-dichlorophenyl)methyl]hydroxylamine.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical; for instance, DMSO-d6 is often preferred for observing exchangeable protons like NH and OH as it forms stronger hydrogen bonds, leading to sharper signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[1]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition :
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Apply a 90° radiofrequency pulse.
-
Acquire the free induction decay (FID) signal.
-
Repeat the pulse-acquire sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the averaged FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns and measure the coupling constants.
-
Visualizing Molecular Structure and Interactions
To visually represent the structure and key proton relationships, Graphviz diagrams are employed.
Caption: Molecular structure of N-[(3,5-dichlorophenyl)methyl]hydroxylamine.
Caption: Spin-spin coupling in the aromatic region.
Conclusion
The 1H NMR characterization of N-[(3,5-dichlorophenyl)methyl]hydroxylamine provides a clear example of how fundamental NMR principles can be applied to deduce the structure of a small organic molecule. By predicting the chemical shifts, integration, and splitting patterns and comparing them with known analogs, a comprehensive understanding of the molecule's proton environment can be achieved. This guide serves as a practical reference for researchers, emphasizing the importance of comparative analysis in spectral interpretation and providing a solid framework for the structural verification of novel compounds in the drug development pipeline.
References
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Chem 220. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]...
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]...
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Nicolau, S. E., et al. (2015). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Retrieved from [Link]
-
PubMed. (2013). A simple protocol for NMR analysis of the enantiomeric purity of chiral hydroxylamines. Retrieved from [Link]
-
PubChem. (n.d.). N-benzylhydroxylamine hydrochloride. Retrieved from [Link]
-
SpectraBase. (n.d.). hydroxylamine, acetate(salt). Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0235407). Retrieved from [Link]
-
Max Planck Institute of Colloids and Interfaces. (n.d.). Supporting Information. Retrieved from [Link]
-
ACS Publications. (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Retrieved from [Link]
-
PubChem. (n.d.). N-methylhydroxylamine hydrochloride. Retrieved from [Link]
-
Chemical Papers. (n.d.). On the basicity of hydroxylamine and its derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). N-[(3,5-dichlorophenyl)methyl]hydroxylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Hydroxylamine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(3,5-dichlorobenzyl)hydroxylamine
Abstract
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of N-(3,5-dichlorobenzyl)hydroxylamine. As a molecule of interest in synthetic chemistry and drug development, understanding its mass spectrometric behavior is crucial for its unambiguous identification and characterization. This document outlines the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques. We will compare its fragmentation with that of analogous structures to highlight key identifying features. The methodologies presented herein are grounded in established principles of mass spectrometry, providing researchers with a robust framework for analysis.
Molecular Structure and Isotopic Signature: The First Point of Validation
Before delving into fragmentation, the most critical identifying feature of N-(3,5-dichlorobenzyl)hydroxylamine is the isotopic pattern generated by its two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. A molecule containing two chlorine atoms will therefore exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1. This pattern is a non-negotiable, self-validating feature in the mass spectrum.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of N-(3,5-dichlorobenzyl)hydroxylamine (C₇H₇Cl₂NO)
| Ion | Composition | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | C₇H₇(³⁵Cl)₂NO | 190.99 | 100.0 (Reference) |
| [M+2]⁺ | C₇H₇(³⁵Cl)(³⁷Cl)NO | 192.99 | 65.1 |
| [M+4]⁺ | C₇H₇(³⁷Cl)₂NO | 194.98 | 10.6 |
Note: The presence of this distinct 100:65:11 pattern is the primary confirmation of a dichlorinated compound.
Predicted Fragmentation Pathway under Electron Ionization (EI-MS)
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of N-(3,5-dichlorobenzyl)hydroxylamine is predicted to be driven by the stability of the resulting benzyl-type cations and the presence of relatively weak bonds.
The primary fragmentation event is hypothesized to be the alpha-cleavage (benzylic cleavage) of the C-N bond. This is mechanistically favored as it leads to the formation of a resonance-stabilized 3,5-dichlorobenzyl cation.
Caption: Predicted EI fragmentation pathway for N-(3,5-dichlorobenzyl)hydroxylamine.
Mechanistic Explanation:
-
Molecular Ion (m/z 191, 193, 195): Upon electron impact, the molecule loses an electron to form the molecular ion, [C₇H₇Cl₂NO]⁺˙. Its detection may be weak due to rapid fragmentation.
-
Formation of the 3,5-Dichlorobenzyl Cation (m/z 159, 161, 163): The most probable fragmentation is the cleavage of the benzylic C-N bond, expelling a neutral hydroxylamine radical (•NHOH, 32 u). This results in the highly stable 3,5-dichlorobenzyl cation. This ion is expected to be the base peak in the spectrum and will retain the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
-
Loss of Chlorine (m/z 124, 126): The 3,5-dichlorobenzyl cation can further fragment by losing a chlorine radical (Cl•) to form the ion at m/z 124. This resulting fragment will now show an isotopic pattern for a single chlorine atom (~3:1 intensity ratio for m/z 124 and 126).
-
Alternative Pathway - Loss of Hydroxyl Radical (m/z 174, 176, 178): A less favored pathway could involve the cleavage of the N-O bond to lose a hydroxyl radical (•OH, 17 u). This would result in the [C₇H₆Cl₂N]⁺ ion. This peak is expected to be of much lower intensity than the fragment at m/z 159.
Comparative Fragmentation Analysis
To provide context, we compare the predicted fragmentation with two alternative structures.
Table 2: Comparison of Key Fragment Ions
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) (Benzylic Cation) | Key Fragment 2 (m/z) (Loss of Halogen) |
| N-(3,5-dichlorobenzyl)hydroxylamine | 191 (di-Cl pattern) | 159 (di-Cl pattern) | 124 (mono-Cl pattern) |
| Benzylhydroxylamine (unsubstituted) | 123 (no pattern) | 91 (no pattern) | N/A |
| N-(3,5-dibromobenzyl)hydroxylamine | 279 (di-Br pattern) | 247 (di-Br pattern) | 168 (mono-Br pattern) |
This comparison highlights how the halogen substituents are retained on the primary benzyl cation fragment, making the isotopic pattern a reliable indicator that travels through the fragmentation pathway. The core fragmentation mechanism (benzylic cleavage) remains the same, but the masses of the fragments are shifted according to the mass of the substituents.
Predicted Behavior under Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically imparts less energy to the analyte, leading to minimal fragmentation. It is the standard for LC-MS analysis.
For N-(3,5-dichlorobenzyl)hydroxylamine, analysis in positive ion mode would result in protonation, likely on the more basic nitrogen atom.
Comparative Reactivity Profile: 3,5-Dichloro-N-benzylhydroxylamine vs. Unsubstituted N-benzylhydroxylamine
[1]
Executive Summary
This guide provides a technical comparison between N-benzylhydroxylamine (NBHA) and its halogenated analog, 3,5-dichloro-N-benzylhydroxylamine (3,5-DC-NBHA) .[1] While NBHA is a staple intermediate in the synthesis of nitrones and pharmaceutical actives (e.g., Ticagrelor), the 3,5-dichloro variant offers distinct physicochemical properties driven by the electron-withdrawing nature of the chlorine substituents.[1]
Key Differentiators:
-
Lipophilicity: 3,5-DC-NBHA exhibits significantly higher LogP, enhancing membrane permeability but reducing aqueous solubility.[1]
-
Nucleophilicity: The inductive effect (
per Cl) reduces the basicity of the nitrogen center in 3,5-DC-NBHA, requiring modified conditions for acylation or alkylation.[1] -
Oxidative Stability: The 3,5-dichloro analog forms more electrophilic nitrones, which are more reactive in 1,3-dipolar cycloadditions but potentially less stable to hydrolysis.[1]
Physicochemical Landscape
The introduction of chlorine atoms at the meta positions of the aromatic ring fundamentally alters the electronic and steric environment of the hydroxylamine moiety.
Table 1: Comparative Properties
| Property | N-Benzylhydroxylamine (NBHA) | 3,5-Dichloro-N-benzylhydroxylamine | Impact on Application |
| Molecular Weight | 123.15 g/mol | 192.04 g/mol | Higher MW affects atom economy in large-scale synthesis.[1] |
| Electronic Effect | Neutral (Reference) | Electron Withdrawing ( | Reduces pKa; stabilizes radical intermediates. |
| Predicted pKa (MH+) | ~5.2 - 5.5 | ~4.0 - 4.5 | 3,5-DC-NBHA is a weaker base; easier to deprotonate but less nucleophilic.[1] |
| ClogP (Lipophilicity) | ~0.9 | ~2.2 | 3,5-DC-NBHA partitions better into organic phases; useful for lipid-targeted drugs.[1] |
| N-O BDE | Standard | Slightly Higher | Enhanced stability against homolytic cleavage.[1] |
Scientist's Note: The pKa shift is critical. While NBHA can be handled as a free base in biphasic ether/water systems, 3,5-DC-NBHA requires strict pH control during extraction to prevent loss into the aqueous phase or premature oxidation.[1]
Synthetic Accessibility & Workflows[1]
Both compounds are accessible via the nucleophilic substitution of the corresponding benzyl halide with hydroxylamine. However, the reaction kinetics differ.
Synthesis Pathway Analysis[1]
The synthesis relies on the
-
NBHA: Benzyl chloride is moderately reactive.[1] The reaction requires excess hydroxylamine to prevent over-alkylation to the N,N-dibenzyl species.[1]
-
3,5-DC-NBHA: The 3,5-dichloro substituents withdraw electron density from the ring.[1] Counter-intuitively, this can accelerate
reactions at the benzylic position by making the benzylic carbon more electrophilic, provided the transition state is not destabilized by sterics (minimal for meta substitution).
DOT Visualization: Synthesis Workflow
Reactivity Profile Deep Dive
A. Oxidation to Nitrones
One of the primary uses of N-benzylhydroxylamines is their oxidation to nitrones (C-phenyl-N-benzyl nitrone derivatives), which serve as 1,3-dipoles.[1]
-
Reagent: MnO
or Na WO /H O .[1] -
Comparison:
-
NBHA: Oxidizes readily at room temperature.[1] The resulting nitrone is stable.
-
3,5-DC-NBHA: Oxidation is slightly slower due to reduced electron density on the nitrogen, which makes the initial electron transfer (in SET mechanisms) more difficult.[1] However, the resulting 3,5-dichloro-nitrone is a more potent dipole towards electron-rich alkenes due to its lower LUMO energy.[1]
-
B. Nucleophilic Acylation
When reacting with acyl chlorides to form hydroxamic acids:
-
NBHA: Reacts rapidly; requires mild base (e.g., K
CO ). -
3,5-DC-NBHA: Reacts sluggishly. The reduced nucleophilicity of the nitrogen often requires a stronger base (e.g., Et
N or pyridine) or a more reactive acylating agent (mixed anhydride) to drive conversion.
DOT Visualization: Reactivity Divergence
[1][2]
Experimental Protocols
Protocol A: Synthesis of 3,5-Dichloro-N-benzylhydroxylamine
Based on modified procedures for electron-deficient benzyl halides [1, 2].[1]
Reagents:
-
3,5-Dichlorobenzyl chloride (1.0 eq)[1]
-
Hydroxylamine hydrochloride (4.0 eq) - Excess is crucial.[1]
-
Sodium hydroxide (3.5 eq)
-
Solvent: Methanol/Water (4:1 v/v)
Step-by-Step:
-
Preparation: Dissolve Hydroxylamine HCl (4.0 eq) in water. Add NaOH (3.5 eq) slowly at 0°C to generate the free base in situ.
-
Addition: Add the methanolic solution of 3,5-dichlorobenzyl chloride dropwise to the hydroxylamine solution over 30 minutes. Maintain temperature < 15°C.
-
Why? Low temperature favors mono-alkylation over di-alkylation.[1]
-
-
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The 3,5-dichloro product will have a higher R_f than the unsubstituted analog.[1]
-
Workup: Evaporate methanol. Extract the aqueous residue with Diethyl Ether (
).-
Critical Step: Wash the organic layer with dilute HCl (0.1 M). The product will move to the aqueous phase as the salt. Discard the ether layer (contains unreacted benzyl chloride and di-benzyl impurities).[1]
-
-
Isolation: Basify the aqueous phase to pH 9 with Na
CO . Extract back into EtOAc. Dry (Na SO ) and concentrate to yield the white crystalline solid.
Protocol B: Comparative Oxidation Kinetics (Self-Validating)
To verify the reactivity difference in your own lab.
-
Dissolve 1.0 mmol of NBHA and 1.0 mmol of 3,5-DC-NBHA in separate vials of CDCl
. -
Add 1.5 eq of activated MnO
to each. -
Validation: Monitor the disappearance of the benzylic CH
peak by H NMR.-
NBHA benzylic CH
: ppm (doublet). -
Nitrone CH:
ppm (singlet). -
Expectation: NBHA reaches >90% conversion in <1 hour. 3,5-DC-NBHA may require 2-3 hours or slight heating.[1]
-
References
-
MDPI. (2025).[1][2] Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link][3]
- Cicchi, S., et al. (2001). MnO2 oxidation of hydroxylamines. Tetrahedron Letters.
-
PubChem. (2025).[1][4] N-benzylhydroxylamine hydrochloride Compound Summary. Retrieved from [Link]
Safety Operating Guide
Operational Guide: Disposal of N-[(3,5-dichlorophenyl)methyl]hydroxylamine
This technical guide details the operational safety and disposal protocols for N-[(3,5-dichlorophenyl)methyl]hydroxylamine .[1] This compound presents a dual-hazard profile: the instability inherent to the hydroxylamine functional group and the environmental persistence/toxicity associated with the dichlorinated aromatic ring.
Executive Safety Summary (Immediate Action)
-
Hazard Classification: High Risk . This compound is a reducing agent with potential for thermal instability and mutagenicity. It is a halogenated organic pollutant.
-
Critical Incompatibility: NEVER mix with oxidizing agents (e.g., nitric acid, perchlorates, bleach) or heavy metal salts. Violent exothermic reaction or explosion may occur.
-
Disposal Pathway: Segregated Halogenated Waste . Do not dispose of down the drain. Do not mix with general organic solvents if possible to avoid cross-contamination of non-halogenated streams.
Technical Hazard Profile
Understanding the molecular behavior of this compound is the prerequisite for safe handling.
| Feature | Chemical Logic & Risk |
| Functional Group | N-Hydroxylamine (-NH-OH): Thermally unstable.[1] Can disproportionate or decompose violently upon heating (>50°C) or catalytic contact with metals (Fe, Cu). Acts as a nucleophile and a reducing agent. |
| Substituent | 3,5-Dichlorobenzyl: The chlorine atoms render the molecule lipophilic and environmentally persistent (PBT potential). This mandates incineration in facilities equipped with halogen scrubbers (to capture HCl/Dioxins). |
| Toxicity | Genotoxic Potential: Hydroxylamines can damage DNA. The chlorinated aromatic ring increases bioavailability and potential aquatic toxicity (M-factor likely >1). |
| Physical State | Typically a solid. Dust inhalation is a primary exposure vector. |
Waste Segregation & Packaging Architecture
This protocol uses a "Contain-Segregate-Ship" methodology rather than in-lab chemical destruction.[1] In-lab deactivation (e.g., oxidation) is not recommended for this specific compound due to the risk of generating toxic nitroso intermediates or explosive chloro-amines.[1]
Step 1: Waste Characterization
Determine the physical state and purity of the waste.
-
Scenario A: Pure Solid Waste (Expired reagent, synthesis product)
-
Scenario B: Liquid Waste (Mother liquor, reaction solvents)
-
Scenario C: Contaminated Debris (Gloves, weigh boats, silica gel)
Step 2: Packaging Protocol
A. Solid Waste (Pure Substance)
-
Primary Containment: Transfer solid directly into a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers (corrosion/catalytic decomposition risk).
-
Solvent Dampening (Optional but Recommended): If the solid is dry and powdery, dampen slightly with a high-flashpoint compatible solvent (e.g., toluene or dichloromethane) to suppress dust and reduce shock sensitivity.
-
Labeling: Mark clearly as "Toxic Solid, Organic, Halogenated."
B. Liquid Waste (Solutions)
-
Solvent Compatibility: Ensure the solvent carrier is compatible with halogenated waste streams.
-
Compatible: Dichloromethane, Chloroform, Ethyl Acetate.
-
Incompatible: Oxidizing acids, Peroxides.
-
-
Segregation: Pour into the Halogenated Organic Solvents carboy.
-
Critical: If the concentration is high (>5%), consider a separate "High Hazard" container to prevent reacting with other waste in the main carboy.
-
C. Contaminated Debris [2]
-
Double-bag in thick (5-mil) polyethylene bags.
-
Label as "Solid Debris Contaminated with Halogenated Toxicant."
Disposal Workflow Diagram
The following logic flow ensures the material reaches the correct destruction facility (High-Temperature Incineration).
Figure 1: Decision matrix for the segregation and packaging of N-[(3,5-dichlorophenyl)methyl]hydroxylamine waste.
Regulatory & Compliance Data
When filling out your institution's waste manifest, use the following designations to ensure the waste contractor handles the material correctly.
| Regulatory Field | Designation / Value | Notes |
| Waste Stream | Halogenated Organic | Presence of Chlorine atoms mandates this stream to prevent dioxin formation in non-specialized incinerators.[1] |
| RCRA Characteristics | D022 (Chloroform-like) | While not explicitly listed, it behaves as a halogenated toxicant. If ignitable (in solvent), add D001 . |
| DOT Shipping Name | Toxic solid, organic, n.o.s. | (n.o.s. = not otherwise specified). Technical name: N-(3,5-dichlorobenzyl)hydroxylamine.[1] |
| UN Number | UN 2811 (Solid) or UN 2810 (Liquid) | Standard classification for organic toxins. |
| Packing Group | III (Minor Danger) or II (Medium) | Default to II if toxicity data is absent (Precautionary Principle). |
Emergency Spill Procedures
If a spill occurs during transfer or disposal:
-
Evacuate & Ventilate: Clear the immediate area. Hydroxylamines can be respiratory sensitizers.[3]
-
PPE: Don double nitrile gloves, lab coat, and a P100/N95 respirator (dust protection).
-
Neutralization (Spill Only):
-
Do NOT use bleach (hypochlorite) or strong oxidizers.
-
Absorb liquids with vermiculite or sand.
-
For solids, cover with wet sand to prevent dust, then scoop into a waste container.
-
-
Decontamination: Wash the surface with a dilute surfactant (soap) solution. Collect all rinsate as halogenated waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: N-Benzylhydroxylamine derivatives. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
